molecular formula C18H18N4O2S B5667272 2-(3-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

2-(3-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B5667272
M. Wt: 354.4 g/mol
InChI Key: IHVBAZYVHHKNCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions, aiming for specificity and high yield. For instance, the synthesis and structural analysis of similar compounds involve multi-step chemical processes that may include cyclizations, condensations, and the use of specific catalysts to achieve the desired molecular framework. Although specific details on the synthesis of the exact compound are scarce, analogous processes can provide insights. For example, the synthesis of similar imidazo[1,2-a]pyridine derivatives through palladium-catalyzed cascade reactions highlights the complexity and innovation in synthesizing related structures (Zhang et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. For instance, studies have detailed the crystal structure of imidazo[1,2-a]pyridine derivatives, showcasing the angles and planes that constitute the molecule's geometry, which is crucial for understanding its chemical behavior and interactions (Koudad et al., 2015).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. For example, imidazo[1,2-a]pyridines have been shown to undergo transformations under certain conditions, leading to new structures and derivatives with diverse chemical properties. Such reactions are foundational for further modifications and applications of these compounds in various fields (Nedolya et al., 2018).

properties

IUPAC Name

[2-(3-methoxyphenyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-19-16(10-25-11)18(23)22-7-6-14-15(9-22)21-17(20-14)12-4-3-5-13(8-12)24-2/h3-5,8,10H,6-7,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVBAZYVHHKNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC3=C(C2)NC(=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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